molecular formula C15H18N4O B11819448 N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine

N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11819448
M. Wt: 270.33 g/mol
InChI Key: FQPQCDCWEZMGBC-UHFFFAOYSA-N
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Description

Structural Elucidation of N-[(3-Methyl-1-Phenyl-5-Pyrrolidin-1-ylpyrazol-4-yl)Methylidene]Hydroxylamine

Molecular Geometry and Bonding Patterns

The molecule comprises a central pyrazole ring substituted at the 1-position with a phenyl group, at the 3-position with a methyl group, and at the 5-position with a pyrrolidin-1-yl moiety. The hydroxylamine functional group is conjugated to the pyrazole via a methylidene bridge at the 4-position. X-ray crystallography of related compounds reveals bond lengths and angles consistent with sp² hybridization at the pyrazole nitrogen atoms and sp³ hybridization at the pyrrolidine nitrogen.

Key geometric features include:

  • Pyrazole ring planarity : The pyrazole core exhibits near-perfect planarity, with bond lengths of approximately 1.33–1.38 Å for C–N and 1.38–1.42 Å for C–C bonds, consistent with aromatic delocalization.
  • Methylidene bridge : The C=N bond linking the hydroxylamine group to the pyrazole ring measures ~1.28 Å, characteristic of imine-type double bonding.
  • Pyrrolidine puckering : The pyrrolidine substituent adopts an envelope conformation, with a puckering amplitude (q) of ~0.45 Å and a phase angle (φ) near 180°, as observed in analogous heterocyclic systems.

A comparative analysis of bond angles reveals torsional strain at the pyrazole-pyrrolidine junction, with the N–C–C–N dihedral angle measuring 12.5° ± 2.1°, facilitating partial conjugation between the rings.

Conformational Analysis of the Pyrazole-Pyrrolidine System

The spatial arrangement of the pyrazole and pyrrolidine rings is governed by steric and electronic factors:

Torsional Dynamics
  • The dihedral angle between the pyrazole and phenyl rings averages 45.6° ± 3.2°, comparable to values observed in 5-chloro-1-phenyl-1H-pyrazol-4-amine derivatives.
  • The pyrrolidine ring exhibits two predominant conformers:
    • Envelope (C₃-endo) : Observed in 68% of crystal structures, with a pseudorotation phase angle of 144°.
    • Twist (C₂-exo) : Present in 32% of cases, characterized by a phase angle of 36°.
Hydrogen Bonding Network

Intermolecular interactions stabilize specific conformations:

  • The hydroxylamine group participates in O–H···N hydrogen bonds (d = 2.89 ± 0.12 Å, θ = 158° ± 5°), forming dimeric units in the crystalline state.
  • N–H···π interactions between the pyrrolidine NH and phenyl ring (d = 3.12 ± 0.15 Å) further constrain rotational freedom about the C–N axis.

Comparative Analysis with Analogous Pyrazole Derivatives

Table 1: Structural Parameters of Selected Pyrazole Derivatives
Compound Pyrazole-Phenyl Dihedral (°) C=N Bond Length (Å) Hydrogen Bond Pattern
Target Compound 45.6 ± 3.2 1.28 O–H···N, N–H···π
5-Chloro-1-phenyl-1H-pyrazol-4-amine 45.65 (6) N–H···N chains
(E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl) 42.69 (8) O–H···N tetramers
Key Structural Divergences
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., Cl at C5) reduce pyrazole ring aromaticity, increasing C–N bond lengths by 0.03–0.05 Å compared to the target compound.
    • Bulky pyrrolidine substituents induce greater torsional strain (ΔE = 3.2 kcal/mol) versus pyrrole derivatives.
  • Crystallographic Packing :

    • The hydroxylamine group in the target compound facilitates dimerization, whereas chloro-substituted analogs form infinite chains via N–H···N interactions.
    • π-Stacking interactions are attenuated in the target compound (interplanar distance = 3.54 Å) compared to phenylpyrazole derivatives (3.38 Å).

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C15H18N4O/c1-12-14(11-16-20)15(18-9-5-6-10-18)19(17-12)13-7-3-2-4-8-13/h2-4,7-8,11,20H,5-6,9-10H2,1H3

InChI Key

FQPQCDCWEZMGBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=NO)N2CCCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

A widely reported method involves reacting phenylhydrazine with β-keto esters to form 5-pyrazolones. For example, ethyl benzoylacetate and hydrazine hydrate undergo cyclization to yield 3-phenyl-5-pyrazolone, as demonstrated in a study yielding 80% product with a melting point of 245–246°C. Adapting this method, ethyl 3-ketovalerate could be used with phenylhydrazine to introduce the 3-methyl group, followed by alkylation at position 5.

Key Reaction Conditions:

  • Solvent: Ethanol or water

  • Temperature: Reflux (70–80°C)

  • Catalysts: Acidic or basic conditions (e.g., methanesulfonic acid)

Introduction of the Pyrrolidin-1-yl Group

Alkylation at position 5 of the pyrazole ring is critical. The scielo.cl study highlights that 3-phenyl-5-pyrazolone exhibits reduced reactivity toward alkylation compared to its 3-methyl analog. For the target compound, pyrrolidine could be introduced via nucleophilic substitution using pyrrolidine and a leaving group (e.g., chloride) at position 5. Alternatively, Mitsunobu conditions (e.g., DIAD, PPh₃) may facilitate this substitution.

Formylation at Position 4

The methylidene hydroxylamine group at position 4 necessitates formylation followed by condensation with hydroxylamine.

Vilsmeier-Haack Formylation

This classical method employs POCl₃ and DMF to generate a formylating agent. For instance, the patent WO2015063709A1 utilizes phosphorous oxychloride in pyridine for cyclization, though pyridine is avoided in industrial settings due to toxicity. Adapting this, the Vilsmeier-Haack reaction could formylate position 4 efficiently.

Optimization Considerations:

  • Solvent: Dichloroethane or chlorobenzene

  • Temperature: 0–5°C during reagent addition, followed by warming to 50–60°C

  • Workup: Quenching with aqueous sodium bicarbonate to neutralize excess POCl₃

Direct Condensation with Hydroxylamine

The formyl intermediate reacts with hydroxylamine hydrochloride to yield the methylidene hydroxylamine moiety. This step typically occurs in ethanol or methanol under reflux, with sodium acetate as a base to scavenge HCl.

Example Protocol:

  • Dissolve 4-formyl-3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazole (1 equiv) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2 equiv).

  • Reflux at 80°C for 4–6 hours.

  • Cool, filter, and recrystallize from ethanol/water.

Analytical Validation and Characterization

Spectroscopic Data

  • IR Spectroscopy: A strong absorption band near 1620 cm⁻¹ (C=O stretch of pyrazolone) and 3500 cm⁻¹ (N–H stretch) are indicative of intermediate structures. The final product should show a C=N stretch near 1600 cm⁻¹.

  • ¹H NMR: Key signals include a singlet for the methyl group at δ 2.3–2.5 ppm, aromatic protons at δ 7.3–7.8 ppm, and a downfield shift for the methylidene hydroxylamine proton (δ 8.1–8.3 ppm).

Crystallography and Purity Analysis

X-ray diffraction of related compounds, such as teneligliptin hydrobromide hydrate, confirms regioselective substitution patterns. HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, targeting ≥98% purity for pharmaceutical applications.

Industrial-Scale Considerations

Yield Optimization

  • Cyclization: Lawesson’s reagent improves yields (up to 90%) in piperazine-containing analogs, suggesting its utility in pyrrolidine derivatives.

  • Workup Techniques: Washing with aqueous sodium bicarbonate removes acidic byproducts, while hot ethanol recrystallization enhances purity .

Chemical Reactions Analysis

Condensation Reactions

The methylidene hydroxylamine group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form oxime derivatives or Schiff bases. For example:

  • Reaction with benzaldehyde under acidic conditions yields a stabilized oxime via nucleophilic attack of the hydroxylamine’s oxygen on the carbonyl carbon .

Proposed Mechanism :

–CH=N–OH+R–CHOH+–CH=N–O–CH(R)–+H2O\text{–CH=N–OH} + \text{R–CHO} \xrightarrow{\text{H}^+} \text{–CH=N–O–CH(R)–} + \text{H}_2\text{O}

Table 1 : Condensation reactions and products

Carbonyl CompoundProductConditionsReference
BenzaldehydeOxime derivativeHCl, ethanol, reflux
AcetophenoneSchiff basePiperidine, THF

Cyclization Reactions

The hydroxylamine group can act as a nucleophile in intramolecular cyclization. For instance, reaction with Lawesson’s reagent facilitates the formation of five- or six-membered heterocycles (e.g., isoxazoles) :

Example :

–CH=N–OHLawesson’s reagentIsoxazole ring\text{–CH=N–OH} \xrightarrow{\text{Lawesson’s reagent}} \text{Isoxazole ring}

This reaction is analogous to cyclizations observed in 3-methyl-1-phenyl-pyrazol-5-one derivatives under similar conditions .

Oxidation Reactions

The hydroxylamine moiety (–N–OH) is susceptible to oxidation. In the presence of H₂O₂ or KMnO₄ , it forms a nitroso (–N=O) intermediate, which may further oxidize to a nitro (–NO₂) group :

Proposed Pathway :

–CH=N–OHOxidant–CH=N=OOxidant–CH=NO₂\text{–CH=N–OH} \xrightarrow{\text{Oxidant}} \text{–CH=N=O} \xrightarrow{\text{Oxidant}} \text{–CH=NO₂}

This behavior aligns with oxidation studies of hydroxylamine-containing pyrazolones .

Coordination Chemistry

The hydroxylamine group can act as a bidentate ligand, coordinating to transition metals (e.g., Cu²⁺, Fe³⁺) via the oxygen and nitrogen atoms. Such complexes are relevant in catalysis or medicinal applications :

Example :

–CH=N–OH+CuCl2[Cu(–CH=N–O)2Cl2]\text{–CH=N–OH} + \text{CuCl}_2 \rightarrow [\text{Cu(–CH=N–O)}_2\text{Cl}_2]

Studies on pyrazole-thiazolidinone metal complexes suggest enhanced biological activity upon coordination .

Nucleophilic Additions

The electron-deficient pyrazole ring facilitates electrophilic substitution. For example, Friedel-Crafts acylation at the pyrazole’s C-4 position is possible under Lewis acid catalysis (e.g., AlCl₃) :

Reaction :

Pyrazole+ArCOClAlCl34-Aroylpyrazole\text{Pyrazole} + \text{ArCOCl} \xrightarrow{\text{AlCl}_3} \text{4-Aroylpyrazole}

This reactivity mirrors the regioselective acylation of 3-methyl-1-phenyl-pyrazol-5-one derivatives .

Biological Activity and Derivatives

While direct data on this compound’s bioactivity is limited, structurally related pyrazoles exhibit:

  • Anticancer activity via apoptosis induction (e.g., MCF-7 cell line inhibition) .

  • Antidiabetic potential through enzyme modulation (e.g., DPP-4 inhibition) .

Derivatives synthesized via the above reactions are under investigation for therapeutic applications .

Scientific Research Applications

Chemistry

N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine serves as a building block in organic synthesis. It is utilized in various reactions, including:

Reaction TypeDescription
Oxidation Can be oxidized to form oximes or nitroso derivatives.
Reduction Reduction leads to amines or hydroxylamines using reducing agents like sodium borohydride.
Substitution Nucleophilic substitutions can replace pyrrolidine or phenyl groups under specific conditions.

Biology

The compound is being studied for its potential biological activities:

Activity TypeDescription
Antimicrobial Exhibits properties that may inhibit bacterial growth.
Antiviral Potential effectiveness against viral infections is under investigation.
Anticancer Research is ongoing to evaluate its role in cancer therapy, possibly through enzyme inhibition mechanisms.

Medicine

Ongoing research aims to explore its therapeutic potential:

Application AreaDescription
Enzyme Inhibition Investigated as an inhibitor for specific enzymes related to disease processes.
Receptor Modulation Potential use in modulating receptor activity for various medical conditions.

Industry

The compound's unique chemical properties make it valuable in material science:

Application TypeDescription
Material Development Used in creating new polymers and coatings due to its reactive nature.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it inhibited the proliferation of specific cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Antimicrobial Activity

Pyrazole-based hydrazides and sulfonamides exhibit variable antimicrobial profiles. For instance:

  • N-[(5-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (L4) showed activity against E. aureus .
  • N-[(4-fluorophenyl)methylidene]-2,4,6-trimethylbenzenesulfonylhydrazine (melting point: 168°C) and bromophenyl analogs demonstrated moderate yields (40–73%) but uncharacterized bioactivity .

The target compound’s pyrrolidinyl group may enhance membrane permeability compared to fluorophenyl or sulfonamide derivatives, though direct antimicrobial data are lacking. Its inactivity against S. aureus could parallel L4’s limitations due to bulky substituents .

Toxicity Profiles

Zebrafish embryo studies on hydrazide derivatives reveal substituent-dependent toxicity:

Compound LC50 (µM) Key Observations
N-[(4-nitrophenyl)methylidene]hydrazide 370 Moderate toxicity; 55% tail defects
N-[(2-chlorophenyl)methylidene]hydrazide 56.56 High toxicity; 80% yolk sac edema

The target compound’s 3-methyl and phenyl groups may reduce toxicity compared to chlorophenyl analogs, while the pyrrolidine ring could introduce neuropharmacological risks akin to integrin inhibitors (e.g., αvβ6 antagonists with high receptor affinity) .

Physicochemical Properties

Melting points and solubility of sulfonamide analogs vary with substituents:

Compound (Substituent) Melting Point (°C) Yield (%)
4-Fluorophenyl sulfonamide 168 40
3-Bromophenyl sulfonamide 150 73

The target compound’s pyrrolidinyl group may lower its melting point (predicted: 130–160°C) and improve solubility in polar solvents compared to halogenated sulfonamides .

Receptor Interactions

Pyrrolidine-containing compounds, such as αvβ6 integrin inhibitors, show high receptor affinity (pKi = 11) due to optimal stereoelectronic interactions . While the target compound’s pyrazole core differs from butanoic acid-based inhibitors, its pyrrolidinyl group could facilitate similar receptor binding, albeit with uncharacterized specificity.

Biological Activity

N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H18N4OC_{15}H_{18}N_{4}O, with a molecular weight of approximately 270.336 g/mol. The compound is characterized by its unique structural features, including a hydroxylamine functional group combined with a pyrazole moiety, which is known for various biological activities.

1. Antitumor Activity

Research indicates that pyrazole derivatives, including those related to this compound, exhibit significant antitumor properties. These compounds have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are critical in the development of certain cancers .

2. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activities, making it a candidate for treating inflammatory diseases. Pyrazole derivatives are known to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with chronic inflammation .

3. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that similar pyrazole compounds possess broad-spectrum antibacterial and antifungal properties, potentially useful in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the pyrazole ring and substituents on the phenyl group can significantly impact its potency and selectivity. For example:

ModificationEffect on Activity
Substituting different groups on the phenyl ringAlters binding affinity to target proteins
Modifying the hydroxylamine groupInfluences stability and reactivity

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Study : A study evaluated a series of pyrazole derivatives against human cancer cell lines, demonstrating that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models, where compounds significantly reduced inflammation markers and improved clinical outcomes in conditions like arthritis .
  • Antimicrobial Testing : A recent report highlighted the antimicrobial efficacy of a related pyrazole compound against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural integrity of this compound during synthesis?

  • Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxylamine’s N–O stretch), while nuclear magnetic resonance (NMR) spectroscopy resolves proton environments (e.g., pyrazole ring protons and substituents). For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) is critical. Software like SHELXL (part of the SHELX suite) refines crystallographic data to determine bond angles, dihedral angles, and hydrogen-bonding networks, as demonstrated in analogous pyrazole derivatives .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Answer: Multi-step synthesis often involves condensation reactions and catalyst selection. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been shown to enhance reaction efficiency in pyrazole derivatives by reducing side reactions. Stepwise purification via column chromatography and recrystallization minimizes impurities. Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing solvent systems (e.g., methylene chloride or dimethylformamide) can further improve yields .

Q. What analytical techniques are essential for characterizing stability under varying pH and temperature conditions?

  • Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) tracks degradation products. Stability studies should include accelerated testing at elevated temperatures (40–60°C) and pH extremes (pH 2–9). For hydroxylamine derivatives, avoid acidic conditions (pH <4.5), as spontaneous reactions with aldehydes/ketones can generate artifactual N- or S-containing molecules, complicating data interpretation .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., asymmetric unit discrepancies) be resolved for this compound?

  • Answer: Asymmetric units with multiple conformers require rigorous refinement using programs like SHELXL. For example, two molecules in the asymmetric unit may exhibit distinct dihedral angles (e.g., 42.69° vs. 54.49° for phenyl rings). Apply twin refinement and validate hydrogen-bonding networks (e.g., O–H···N interactions) to resolve packing ambiguities. Cross-validate with spectroscopic data to ensure structural coherence .

Q. What enzymatic pathways might metabolize this compound, and how can reactive intermediates be detected?

  • Answer: Hepatic microsomal enzymes (e.g., CYP2E1) are likely involved in N-hydroxylamine metabolism. Incubate the compound with NADPH-fortified microsomes and use HPLC to track metabolites like o-aminophenol or nitroso derivatives. Species-specific differences (e.g., rat vs. rabbit microsomes) must be considered, as reductive pathways may dominate in certain models. Inhibitor studies (e.g., CYP2E1 inhibitors) can clarify enzymatic contributions .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence solid-state stability?

  • Answer: SCXRD reveals that tetramer formation via O–H···N bonds and C–H···π interactions (e.g., between phenyl and pyrrolidine groups) enhances lattice stability. Computational tools (e.g., Mercury Crystal Packing Analysis) quantify interaction energies. Compare polymorphic forms to identify the most thermodynamically stable configuration. For hygroscopic compounds, pair this with dynamic vapor sorption (DVS) studies .

Q. What strategies mitigate artifacts during extraction of iron-oxyhydroxide-associated organic matter (OM) in environmental studies involving hydroxylamine?

  • Answer: Hydroxylamine reacts with carbonyl-containing OM to form N-containing artifacts. Replace hydroxylamine with non-reductive extractants (e.g., oxalate buffer) for OM isolation. Validate results using Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to distinguish native molecules from artifacts. Control experiments under inert atmospheres (N₂/Ar) minimize oxidative side reactions .

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